molecular formula C22H22FNO5 B14789383 1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentyl acetate CAS No. 433953-58-3

1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentyl acetate

Cat. No.: B14789383
CAS No.: 433953-58-3
M. Wt: 399.4 g/mol
InChI Key: RVZCOWDYEYRQKT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentyl acetate is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxazolidinone ring, and an acetate ester

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentyl acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.

    Acetylation: The final step involves the acetylation of the compound to form the acetate ester. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the acetate group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentyl acetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentyl acetate can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentane-1,5-dione: This compound shares a similar structure but lacks the acetate ester group, which may influence its reactivity and biological activity.

    1-(4-Fluorophenyl)-1-oxo-2-propanyl 4-fluoro-3-(1-piperidinylsulfonyl)benzoate: Another structurally related compound with different functional groups, leading to distinct chemical and biological properties.

Properties

CAS No.

433953-58-3

Molecular Formula

C22H22FNO5

Molecular Weight

399.4 g/mol

IUPAC Name

[1-(4-fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentyl] acetate

InChI

InChI=1S/C22H22FNO5/c1-15(25)29-20(17-10-12-18(23)13-11-17)8-5-9-21(26)24-19(14-28-22(24)27)16-6-3-2-4-7-16/h2-4,6-7,10-13,19-20H,5,8-9,14H2,1H3

InChI Key

RVZCOWDYEYRQKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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